3-Methylene-8-ethoxycarbonyl-8-aza-bicyclo[3.2.1]octane
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Overview
Description
3-Methylene-8-ethoxycarbonyl-8-aza-bicyclo[3.2.1]octane is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the ring system. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities .
Preparation Methods
The synthesis of 3-Methylene-8-ethoxycarbonyl-8-aza-bicyclo[3.2.1]octane can be achieved through various methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold from an acyclic starting material that contains all the required stereochemical information . Another method involves the desymmetrization of achiral tropinone derivatives . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
3-Methylene-8-ethoxycarbonyl-8-aza-bicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methylene group, often using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Methylene-8-ethoxycarbonyl-8-aza-bicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications due to its biological activity, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 3-Methylene-8-ethoxycarbonyl-8-aza-bicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
3-Methylene-8-ethoxycarbonyl-8-aza-bicyclo[3.2.1]octane can be compared to other similar compounds, such as:
8-Methyl-3-methylene-8-aza-bicyclo[3.2.1]octane: This compound has a similar structure but with a methyl group instead of an ethoxycarbonyl group.
8-Azabicyclo[3.2.1]octane derivatives: These compounds share the same bicyclic core but differ in their substituents, leading to variations in their biological activities and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Biological Activity
3-Methylene-8-ethoxycarbonyl-8-aza-bicyclo[3.2.1]octane is a bicyclic compound belonging to the tropane alkaloid family, recognized for its diverse biological activities. Its unique structure, which incorporates a nitrogen atom within the bicyclic framework, positions it as a significant candidate for various pharmacological applications.
The compound's molecular formula is C11H17NO2 with a molecular weight of 195.26 g/mol. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Formula | C11H17NO2 |
Molecular Weight | 195.26 g/mol |
IUPAC Name | ethyl (1R,5S)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI | InChI=1S/C11H17NO2/c1-3-14-11(13)12-9-4-5-10(12)7-8(2)6-9/h9-10H,2-7H2,1H3/t9-,10+ |
InChI Key | RONIWIHVEFDOSW-AOOOYVTPSA-N |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as receptors and enzymes. The compound's structural characteristics allow it to bind effectively to these targets, modulating their activity and resulting in various biological effects.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Neuropharmacological Effects : Compounds in the tropane alkaloid family have been studied for their potential in treating neurological disorders due to their ability to interact with neurotransmitter systems.
- Antinociceptive Activity : Some studies suggest that derivatives of this compound may exhibit pain-relieving properties by acting on opioid receptors, particularly as kappa-opioid receptor antagonists .
- Antimicrobial Properties : The structural features of this compound may confer antimicrobial activity, making it a candidate for further investigation in the development of anti-infective agents .
Study on Kappa Opioid Receptor Antagonists
A series of analogs derived from 8-azabicyclo[3.2.1]octane were evaluated for their kappa opioid receptor antagonism. Modifications in the N-substitution led to compounds with improved selectivity and potency, indicating that similar modifications could enhance the biological activity of this compound .
Antiplasmodial Activity Research
In another study focusing on antiplasmodial activity, compounds based on similar scaffolds were tested against Plasmodium falciparum. Results showed significant activity against both asexual and sexual stages of the parasite, suggesting potential applications in malaria treatment .
Comparative Analysis
The biological activities of this compound can be compared with other related compounds:
Compound | Biological Activity |
---|---|
8-Methyl-3-methylene-8-aza-bicyclo[3.2.1]octane | Similar neuropharmacological effects |
8-Azabicyclo[3.2.1]octane derivatives | Varied activities based on substituents |
Properties
Molecular Formula |
C11H17NO2 |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
ethyl (1R,5S)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C11H17NO2/c1-3-14-11(13)12-9-4-5-10(12)7-8(2)6-9/h9-10H,2-7H2,1H3/t9-,10+ |
InChI Key |
RONIWIHVEFDOSW-AOOOYVTPSA-N |
Isomeric SMILES |
CCOC(=O)N1[C@@H]2CC[C@H]1CC(=C)C2 |
Canonical SMILES |
CCOC(=O)N1C2CCC1CC(=C)C2 |
Origin of Product |
United States |
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